Product packaging for 2,2'-Azobis(2-methylpropionitrile)(Cat. No.:CAS No. 34241-39-9)

2,2'-Azobis(2-methylpropionitrile)

Cat. No.: B3424327
CAS No.: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Description

Significance of 2,2'-Azobis(2-methylpropionitrile) as a Radical Initiator in Contemporary Chemistry

The primary significance of AIBN lies in its function as a reliable and efficient source of free radicals. numberanalytics.com Upon heating to temperatures typically between 66 °C and 72 °C, or through photochemical irradiation, AIBN undergoes decomposition. wikipedia.orglibretexts.orgchemicalbook.com This process involves the cleavage of the central azo group (–N=N–), releasing a molecule of nitrogen gas and two 2-cyano-2-propyl radicals. wikipedia.orgnumberanalytics.com The liberation of the highly stable dinitrogen gas provides a strong thermodynamic driving force for this decomposition. wikipedia.orgchemicalbook.com

The 2-cyano-2-propyl radicals generated are relatively stable due to the electron-withdrawing nature of the nitrile group and the tertiary nature of the radical center. libretexts.orgguidechem.com This stability prevents unwanted side reactions and allows for controlled initiation of radical processes. chemicalbook.com Unlike peroxide-based initiators, AIBN does not produce oxygenated byproducts, which can be advantageous in preventing discoloration or oxidative degradation of the resulting products. wikipedia.orgbiolar.lv

The rate of decomposition of AIBN is influenced by several factors, including temperature, solvent, and concentration. numberanalytics.comnumberanalytics.com Higher temperatures accelerate the decomposition rate, leading to a faster generation of radicals. numberanalytics.com While the choice of solvent can impact the stability and reactivity of the formed radicals, the decomposition rate of AIBN is generally less dependent on the solvent compared to other initiators. numberanalytics.comlibretexts.org

The mechanism of AIBN decomposition can proceed through either a concerted or a stepwise pathway, with the concerted mechanism being the more energetically favorable and dominant route. numberanalytics.com In this pathway, the two carbon-nitrogen bonds break simultaneously, yielding the two radicals and nitrogen gas in a single step. numberanalytics.com

Evolution of 2,2'-Azobis(2-methylpropionitrile) Applications in Polymer Science and Organic Synthesis

First synthesized in the early 20th century, the utility of AIBN as a radical initiator was quickly recognized, leading to its widespread adoption in both academic and industrial research. numberanalytics.com

In Polymer Science:

AIBN has become an indispensable tool in free-radical polymerization. numberanalytics.com It is widely used to initiate the polymerization of a vast array of vinyl monomers, including styrene (B11656), acrylates, methacrylates, and acrylonitrile. nbinno.combiolar.lv The radicals generated from AIBN add to the double bond of a monomer, creating a new radical species that can then propagate the polymer chain. libretexts.org This process allows for the synthesis of high molecular weight polymers such as polystyrene (PS) and poly(methyl methacrylate) (PMMA). nbinno.com

Beyond traditional free-radical polymerization, AIBN has been instrumental in the development of controlled or "living" radical polymerization techniques. For instance, in reverse Atom Transfer Radical Polymerization (ATRP), AIBN can be used as the initiator in conjunction with a deactivating species, such as a copper(II) halide complex. acs.orgcmu.edu This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. acs.orgepa.gov The rate of polymerization and the characteristics of the resulting polymer can be tuned by adjusting the ratio of AIBN to the deactivator. acs.orgcmu.edu

AIBN is also employed as a blowing agent in the production of foamed plastics and rubbers. nbinno.comguidechem.com Upon heating, the decomposition of AIBN releases nitrogen gas, which creates a cellular structure within the polymer matrix. guidechem.com

In Organic Synthesis:

The application of AIBN extends significantly into the realm of organic synthesis, where it initiates a variety of radical reactions. numberanalytics.com One of the most common applications is in anti-Markovnikov hydrohalogenation of alkenes. wikipedia.orgechemi.com In this reaction, the AIBN-derived radical abstracts a hydrogen atom from a hydrogen halide (like HBr), generating a halogen radical which then adds to the alkene at the less substituted carbon. wikipedia.org

AIBN is also a key initiator for Wohl-Ziegler bromination, a reaction used for the allylic or benzylic bromination of hydrocarbons. wikipedia.org Furthermore, it is frequently used in combination with reagents like tributyltin hydride for various transformations, including radical cyclizations and the reduction of alkyl halides. wikipedia.orgnumberanalytics.com The AIBN-derived radical initiates a chain reaction by abstracting a hydrogen atom from the tin hydride, generating a tributyltin radical that participates in the desired synthetic step. wikipedia.orgchemicalbook.com

Recent research has explored even more innovative uses of AIBN, such as in copper-mediated direct aryl C-H cyanation, demonstrating its ongoing relevance in the development of new synthetic methodologies. chemicalbook.com

Research Findings on 2,2'-Azobis(2-methylpropionitrile)

PropertyValueSource
Chemical Formula C₈H₁₂N₄ wikipedia.org
Molar Mass 164.21 g/mol wikipedia.org
Appearance White crystals or powder wikipedia.orgnbinno.com
Melting Point 103–105 °C (decomposes) wikipedia.org
Solubility Soluble in alcohols and common organic solvents; insoluble in water. wikipedia.orgnbinno.com
Decomposition Temperature Typically > 40 °C, commonly 66-72 °C in experiments. wikipedia.orgchemicalbook.com
ApplicationDescriptionKey Research Findings
Free-Radical Polymerization Initiates the polymerization of various vinyl monomers.Used to produce high molecular weight polymers like polystyrene and poly(methyl methacrylate). nbinno.com
Controlled/Living Radical Polymerization Used as an initiator in techniques like reverse ATRP.Enables the synthesis of well-defined polymers with low polydispersities. acs.orgcmu.edu
Organic Synthesis Initiates a wide range of radical reactions.Key reagent in anti-Markovnikov hydrohalogenations and Wohl-Ziegler brominations. wikipedia.orgechemi.com
Blowing Agent Used in the production of foamed plastics and rubber.The decomposition releases nitrogen gas, creating a cellular structure. nbinno.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile
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InChI

InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
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InChI Key

OZAIFHULBGXAKX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)N=NC(C)(C)C#N
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Molecular Formula

C8H12N4, Array
Record name AZODIISOBUTYRONITRILE
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DSSTOX Substance ID

DTXSID1026457, DTXSID70859108
Record name Azobisisobutyronitrile
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Molecular Weight

164.21 g/mol
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Physical Description

Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER.
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Record name Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
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Solubility

SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none
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Density

1.1 g/cm³
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Vapor Pressure

0.0067 [mmHg], Vapor pressure, Pa at 20 °C:
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Color/Form

CRYSTALS FROM ETHANOL + WATER, WHITE POWDER

CAS No.

78-67-1, 34241-39-9
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Record name 2-[(E)-2-(1-cyano-1-methylethyl)diazen-1-yl]-2-methylpropanenitrile
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Melting Point

221 °F (105 °C)
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Mechanistic and Kinetic Studies of 2,2 Azobis 2 Methylpropionitrile Decomposition

Elucidation of Thermal Decomposition Pathways and Radical Generation

The decomposition of AIBN is a well-studied process that proceeds through a radical pathway initiated by heat or, alternatively, by UV radiation. libretexts.org The thermal process is particularly common in industrial and laboratory settings.

Formation of 2-Cyano-2-propyl Radicals

The primary step in the thermal decomposition of AIBN is the homolytic cleavage of the two carbon-nitrogen bonds. This unimolecular reaction results in the formation of two identical 2-cyano-2-propyl radicals and the elimination of a molecule of dinitrogen (N₂). nih.gov The 2-cyano-2-propyl radical is a carbon-centered radical where the unpaired electron resides on a tertiary carbon, which is further stabilized by the electron-withdrawing nitrile (-CN) group. libretexts.orgresearchgate.net This inherent stability prevents the radical from being overly reactive, thus minimizing unwanted side reactions like hydrogen abstraction from solvents. libretexts.org

Role of Nitrogen Expulsion in Driving Decomposition

The decomposition of AIBN is a thermodynamically favorable process, largely driven by the expulsion of nitrogen gas. nih.gov The formation of a stable, gaseous N₂ molecule from a solid or dissolved reactant represents a significant increase in the entropy (ΔS) of the system. This positive change in entropy contributes to a negative Gibbs free energy of activation (ΔG‡) of 131 kJ/mol, making the decomposition spontaneous at elevated temperatures, typically above 40°C and more commonly between 65°C and 85°C. nih.govresearchgate.net The generation of gas acts as a powerful driving force for the forward reaction. nih.gov

Formation and Reactivity of 2-Cyano-2-propoxyl Radicals (CPO•) under Aerobic Conditions

In the presence of oxygen (aerobic conditions), the decomposition pathway of AIBN becomes more complex. The initially formed 2-cyano-2-propyl radicals can react with molecular oxygen to form 2-cyano-2-propylperoxyl radicals ((CH₃)₂C(CN)OO•). These tertiary peroxyl radicals can then undergo a self-reaction, specifically a disproportionation reaction, which leads to the formation of two 2-cyano-2-propoxyl radicals (CPO•, (CH₃)₂C(CN)O•) and an oxygen molecule.

Direct evidence for the activity of these highly reactive 2-cyano-2-propoxyl radicals has been found during the AIBN-initiated oxidation of various substrates. researchgate.netnumberanalytics.com These alkoxy radicals are significantly more reactive than their peroxyl radical precursors. numberanalytics.com Studies have shown that in the absence of a good hydrogen donor, these CPO• radicals are the primary species responsible for abstracting hydrogen atoms and driving subsequent oxidation reactions. researchgate.netnumberanalytics.com The reaction of 2-cyano-2-propyl radicals with oxygen can also lead to the formation of other products, including 2-cyano-2-propyl hydroperoxide, acetone (B3395972), and acetone cyanohydrin, particularly depending on the solvent used. researchgate.nettamu.edu

Quantitative Analysis of Decomposition Kinetics

The rate at which AIBN decomposes is a critical parameter for controlling radical-initiated processes. This rate is highly dependent on temperature and, to a lesser extent, the solvent environment.

Determination of Decomposition Rates and Activation Energies

The decomposition of AIBN follows first-order kinetics, meaning its rate is directly proportional to the concentration of AIBN. libretexts.org The rate constant of decomposition (k_d) is a key metric and varies significantly with temperature. The activation energy (E_a) for the decomposition of AIBN has been determined to be in the range of 129 to 140 kJ/mol. pku.edu.cnsigmaaldrich.com

The following table presents the decomposition rate constants for AIBN in benzene (B151609) at various temperatures.

Temperature (°C)Decomposition Rate Constant (k_d) in Benzene (s⁻¹)Solvent
502.2 x 10⁻⁶Benzene
703.2 x 10⁻⁵Benzene
1001.5 x 10⁻³Benzene

Data sourced from Sigma-Aldrich product information. wikipedia.org

Theoretical Modeling of Decomposition Processes

The thermal decomposition of 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a complex process that has been the subject of extensive theoretical modeling to elucidate its kinetic and mechanistic pathways. These models are crucial for understanding the generation of radical species and for predicting the behavior of AIBN as a polymerization initiator.

Kinetic models for AIBN decomposition are often developed using data from techniques like Differential Scanning Calorimetry (DSC). researchgate.net These models must account for both the endothermic process of melting and the exothermic process of decomposition. researchgate.net The decomposition can occur from both the solid and liquid phases, running in parallel in the temperature range of 80 to 100 °C. researchgate.net For decomposition in the solid state, studies have described the kinetics using models such as the Mampel power law. pku.edu.cnpku.edu.cn

One key parameter derived from these models is the activation energy (Ea). For the decomposition of AIBN in an aniline (B41778) solvent, which is considered an inertial solvent where the decomposition mechanism is similar to the solid state, the average apparent activation energy has been calculated to be 139.93 kJ·mol⁻¹. pku.edu.cnpku.edu.cn Other studies focusing on the gas-phase decomposition report a Gibbs free energy of activation (ΔG‡) of 131 kJ/mol. wikipedia.orgchemicalbook.com

Detailed reaction kinetic mechanisms have been proposed to describe the explosive or rapid decomposition process of AIBN. One comprehensive model includes 427 substances and 14,952 radical reactions. researchgate.net Such models, through sensitivity analysis and reaction path analysis, can identify key radical species that control the reaction, such as O, H, and OH radicals, which are noted as important in the second stage of the reaction. researchgate.net The decomposition is understood to proceed via the elimination of a nitrogen molecule (N₂) to form two 2-cyano-2-propyl radicals, a process driven forward by the significant increase in entropy. wikipedia.orgchemicalbook.com

Theoretical modeling also addresses the complexities arising from phase transitions. The endothermic phase change of solid AIBN can overlap and interfere with its exothermic decomposition, a phenomenon that complicates kinetic analysis. pku.edu.cnresearchgate.net Some models propose a two-step decomposition mechanism in the solid crystal phase, initiated by decomposition products like ketenimine. nih.gov Others suggest a quasi-autocatalytic decomposition below the melting point, where sublimation or physical phase transitions compete with the chemical reaction. nih.gov

Summary of Theoretical Decomposition Parameters for AIBN
Kinetic Model/ParameterDescriptionValueSource
Mampel Power LawDescribes the kinetics of solid-state decomposition.G(α)=α3/2 pku.edu.cnpku.edu.cn
Apparent Activation Energy (Ea)Energy barrier for decomposition in aniline solvent.139.93 kJ·mol⁻¹ pku.edu.cnpku.edu.cn
Gibbs Free Energy of Activation (ΔG‡)Thermodynamic barrier for decomposition.131 kJ/mol wikipedia.orgchemicalbook.com
Reaction Mechanism ComplexityA detailed model for explosion processes.427 substances, 14,952 reactions researchgate.net

Characterization of Radical Species and Reaction Intermediates

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly effective and definitive technique for the detection and characterization of paramagnetic species, such as the free radicals generated during the decomposition of AIBN. nih.govscielo.org This spectroscopic method is considered the "gold standard" because it directly detects species with unpaired electrons, providing invaluable information about their structure, concentration, and environment. nih.gov

The application of EPR to study AIBN decomposition involves the generation of radicals within the resonant cavity of an EPR spectrometer. cdnsciencepub.com This can be achieved by heating a sample of AIBN. dntb.gov.uachemicalbook.com Custom-built EPR resonators have been developed that allow for simultaneous in situ heating, using either conventional methods or microwave-induced heating, and EPR measurement. dntb.gov.uachemicalbook.com This setup enables real-time monitoring of the radical species as they are formed. dntb.gov.uachemicalbook.com

When AIBN decomposes, it primarily forms the 2-cyano-2-propyl radical. wikipedia.orgcdnsciencepub.com EPR spectroscopy has been successfully used to obtain well-resolved spectra of this radical in solution. cdnsciencepub.com The technique is sensitive enough to detect the interaction of the unpaired electron with neighboring atomic nuclei, a phenomenon known as hyperfine coupling, which is essential for identifying the specific radical species. cdnsciencepub.comuoc.gr

In addition to direct detection, spin trapping is a common EPR method used to study highly reactive, short-lived radicals. nih.govresearchgate.net This involves adding a "spin trap" compound that reacts with the initial radical to form a more stable radical adduct, which is then more easily detected by EPR. researchgate.netscilit.com The characteristics of the resulting EPR spectrum can be used to identify the original, transient radical. researchgate.net Through these methods, EPR spectroscopy provides direct evidence of the radical intermediates involved in reactions initiated by AIBN.

Spectroscopic Signatures of AIBN-Derived Radicals

The thermal decomposition of AIBN, whether by conventional or microwave-induced heating, results in the formation of identifiable radical species with distinct spectroscopic signatures in EPR. dntb.gov.uachemicalbook.comresearchgate.net The primary radical formed is the 2-cyano-2-propyl radical, (CH₃)₂(CN)C•. cdnsciencepub.comdntb.gov.ua Under aerobic conditions, the 2-cyano-2-propoxyl radical (CPO•) can also be formed and detected. dntb.gov.uachemicalbook.comresearchgate.net

The EPR spectrum of the 2-cyano-2-propyl radical is characterized by its hyperfine structure, which arises from the coupling of the unpaired electron with the magnetic nuclei of nearby atoms. cdnsciencepub.com A well-resolved EPR spectrum for the 2-cyano-2-propyl radical shows significant interaction of the unpaired electron with the nitrogen nucleus of the cyano group. cdnsciencepub.com This interaction, along with coupling to the protons of the methyl groups, provides a unique spectral fingerprint for this radical.

Studies have reported specific hyperfine coupling constants for the radicals derived from isobutyronitrile, which yields the same 2-cyano-2-propyl radical. cdnsciencepub.com These constants are critical for the unambiguous identification of the radical.

Spectroscopic Data for AIBN-Derived Radicals Detected by EPR
Radical SpeciesChemical FormulaKey Spectroscopic Features (EPR)Source
2-cyano-2-propyl radical(CH₃)₂(CN)C•Spectrum shows hyperfine coupling to the nitrogen nucleus and methyl protons. cdnsciencepub.com
2-cyano-2-propoxyl radical(CH₃)₂(CN)CO•Detected alongside the 2-cyano-2-propyl radical, especially under aerobic conditions. Dominates spectra at temperatures up to 80–90 °C. dntb.gov.uachemicalbook.comresearchgate.net

The g-value, another key parameter in EPR, is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. uoc.gr For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). uoc.gr Precise g-value measurements, in conjunction with hyperfine coupling constants, allow for detailed characterization of the radical intermediates produced from AIBN decomposition.

Applications of 2,2 Azobis 2 Methylpropionitrile in Polymerization Science

Fundamental Principles of 2,2'-Azobis(2-methylpropionitrile)-Initiated Free Radical Polymerization (FRP)

Free radical polymerization (FRP) is a commercially significant process for producing high molecular weight polymers from a wide variety of monomers. cmu.edu AIBN plays a crucial role as an initiator in this process. chemicalbook.comlibretexts.org

The initiation of polymerization by AIBN begins with its thermal decomposition. chemicalbook.comnumberanalytics.com When heated, AIBN undergoes homolytic cleavage of the carbon-nitrogen bonds, eliminating a molecule of nitrogen gas and generating two 2-cyano-2-propyl radicals. chemicalbook.comnumberanalytics.comyoutube.com This decomposition is a first-order reaction and is driven by the formation of the highly stable nitrogen gas molecule, which increases the entropy of the system. chemicalbook.com The resulting 2-cyano-2-propyl radicals are relatively stable due to the electron-withdrawing nature of the nitrile group. chemicalbook.comyoutube.com

These initiator radicals (I•) then add to a monomer molecule (M) to form a monomer radical (M•), which marks the beginning of the polymer chain. This new radical can then propagate by adding to successive monomer units, rapidly extending the polymer chain. libretexts.org

Initiation:

(CH₃)₂C(CN)N=NC(CN)(CH₃)₂ (AIBN) → 2 (CH₃)₂C(CN)• (2-cyano-2-propyl radical) + N₂

(CH₃)₂C(CN)• + M → (CH₃)₂C(CN)M•

Propagation:

(CH₃)₂C(CN)M• + n_M → (CH₃)₂C(CN)M_(n+1)•

The rate of decomposition of AIBN is primarily dependent on temperature and is largely independent of the solvent used. libretexts.org This predictable behavior is a significant advantage in controlling the initiation rate. chemicalbook.comlibretexts.org

PropertyValue
Decomposition TemperatureAbove 40 °C, commonly 60-100 °C chemicalbook.comnumberanalytics.comnih.gov
Half-life at 60°C4.8 hours numberanalytics.com
Decomposition Activation Energy129 kJ/mol chemicalbook.com

However, the initiator concentration also has a significant impact on the molecular weight of the resulting polymer. An increased concentration of AIBN generates more radical sites, leading to the formation of a larger number of shorter polymer chains and thus a lower average molecular weight. scribd.com Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher average molecular weight.

The molecular weight distribution (MWD), or polydispersity, is a crucial characteristic of a polymer. In conventional free-radical polymerization, termination reactions, such as combination and disproportionation, lead to a broad MWD. acs.org However, techniques like reverse atom transfer radical polymerization (ATRP), which can utilize AIBN as an initiator in conjunction with a deactivator, offer better control over the MWD, resulting in polymers with narrower polydispersity indices. cmu.educmu.edu Studies have shown that for both styrene (B11656) and methyl methacrylate (B99206), increasing the AIBN concentration leads to a broader MWD. acs.org

A significant advantage of AIBN as a radical initiator is the absence of induced decomposition. chemicalbook.comlibretexts.org Induced decomposition occurs when an initiator molecule reacts with a growing polymer radical, leading to a more rapid and less predictable decomposition rate. This phenomenon is common with peroxide initiators.

Polymerization of Diverse Monomers

AIBN is a versatile initiator capable of polymerizing a wide array of vinyl monomers. Its effectiveness spans across different classes of monomers, including styrenics and (meth)acrylates. cmu.eduacs.orgrsc.org

AIBN is frequently used to initiate the polymerization of styrene and its derivatives to produce polystyrene and related polymers. libretexts.orgscribd.comcmu.eduuc.edu The polymerization proceeds via the addition of the 2-cyano-2-propyl radical to the styrene monomer, forming a stable benzylic radical. libretexts.org This benzylic radical then propagates the polymer chain. libretexts.org

The polymerization of styrene with AIBN can be carried out in bulk, solution, or as part of controlled polymerization techniques like reverse ATRP. scribd.comcmu.eduuc.edu In a typical bulk polymerization, styrene and AIBN are heated, leading to the formation of polystyrene which can be precipitated in a non-solvent like methanol. scribd.comuc.edu

Research has demonstrated the use of AIBN in the reverse ATRP of styrene using an AIBN/FeCl₃/PPh₃ initiating system, which produces well-defined polystyrenes with narrow polydispersity. cmu.edu The molecular weight of the resulting polystyrene can be influenced by the initial ratio of monomer to initiator. cmu.edu

MonomerInitiator SystemPolymerization TypeKey Findings
StyreneAIBNBulk PolymerizationFormation of polystyrene by heating styrene with AIBN. scribd.comuc.edu
StyreneAIBN/FeCl₃/PPh₃Reverse ATRPSynthesis of well-defined polystyrene with narrow polydispersity. cmu.edu
StyreneAIBNLow-Conversion Bulk PolymerizationRate is proportional to [AIBN]⁰·⁵; MWD broadens with increasing [AIBN]. acs.org

AIBN is also a highly effective initiator for the polymerization of acrylate (B77674) and methacrylate monomers. cmu.eduacs.orgrsc.org These polymerizations are crucial for producing a wide range of materials, including adhesives, coatings, and plastics. chemicalbook.com

For instance, AIBN has been successfully employed in the homogeneous reverse ATRP of methyl acrylate (MA) and methyl methacrylate (MMA). cmu.edu In the case of methyl acrylate, the polymerization is well-controlled, with molecular weights increasing linearly with conversion and low polydispersities. cmu.edu The polymerization of MMA with AIBN can also be controlled, although it may exhibit lower initiation efficiencies compared to styrene and methyl acrylate. cmu.edu

The polymerization rate and molecular weight of poly(methyl methacrylate) (PMMA) can be influenced by the presence of Lewis acids. For example, the radical polymerization of MMA with AIBN in the presence of magnesium bromide showed an increased polymerization rate and higher molecular weight of the resulting polymer. cmu.edu

MonomerInitiator SystemPolymerization TypeKey Findings
Methyl AcrylateAIBN/CuBr₂/2dNbipyHomogeneous Reverse ATRPWell-controlled polymerization with high initiation efficiency. cmu.edu
Methyl MethacrylateAIBN/CuBr₂/2dNbipyHomogeneous Reverse ATRPLower initiation efficiency compared to MA, with polydispersities depending on temperature. cmu.edu
Methyl MethacrylateAIBNLow-Conversion Bulk PolymerizationRate is proportional to [AIBN]⁰·⁵; termination is dominated by disproportionation. acs.org
Methyl MethacrylateAIBN with MgBr₂Radical PolymerizationIncreased polymerization rate and molecular weight with the addition of MgBr₂. cmu.edu

Vinyl Halides and Vinyl Acetate (B1210297)

2,2'-Azobis(2-methylpropionitrile), commonly known as AIBN, serves as a crucial free radical initiator in the polymerization of various vinyl monomers, including vinyl halides and vinyl acetate. chemicalbook.comchemicalbook.com Its utility stems from its ability to decompose upon heating, typically between 66-72 °C, to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. chemicalbook.com This decomposition is a first-order reaction and is not induced by the radicals, which makes it a reliable initiator for kinetic studies. chemicalbook.com

In the polymerization of vinyl chloride, AIBN is used to initiate the chain reaction, leading to the formation of polyvinyl chloride (PVC). Similarly, it is employed in the polymerization and copolymerization of vinyl acetate. chemicalbook.com The resulting polymer, polyvinyl acetate (PVAc), can be further processed to produce polyvinyl alcohol (PVA). Research has shown that using a low-temperature initiator related to AIBN, 2,2'-azobis(2,4-dimethylvaleronitrile), in the suspension polymerization of vinyl acetate can yield high molecular weight PVA. elsevierpure.com The concentration of AIBN is a critical parameter, influencing both the rate of polymerization and the molecular weight of the final polymer. chemicalbook.com

The table below summarizes the role of AIBN in the polymerization of these monomers:

MonomerPolymerRole of AIBNKey Findings
Vinyl ChloridePolyvinyl Chloride (PVC)InitiatorInitiates the free-radical polymerization process.
Vinyl AcetatePolyvinyl Acetate (PVAc)InitiatorUsed for both homopolymerization and copolymerization. chemicalbook.com

Functional Monomers (e.g., 2-Hydroxyethyl Methacrylate)

AIBN is also instrumental in the polymerization of functional monomers like 2-hydroxyethyl methacrylate (HEMA). chemicalbook.comrsc.org PHEMA is a biocompatible polymer with significant applications in biomaterials, including contact lenses and tissue engineering. mdpi.comresearchgate.net AIBN is used as an initiator in the bulk polymerization of HEMA to form hydrogels. mdpi.com

Studies have investigated the kinetics of HEMA polymerization using AIBN, often employing techniques like Differential Scanning Calorimetry (DSC) to monitor the reaction. mdpi.com Research has also explored the influence of external factors, such as a high electric field, on the AIBN-initiated free-radical polymerization of HEMA, demonstrating that such conditions can be used to tune the properties of the resulting polymer. rsc.org Furthermore, AIBN has been used as an initiator in the dispersion polymerization of HEMA, leading to the formation of smaller polymer particles compared to when a water-soluble initiator is used. lew.ro

The role of AIBN in HEMA polymerization is summarized in the table below:

MonomerPolymerRole of AIBNResearch Focus
2-Hydroxyethyl Methacrylate (HEMA)Poly(2-hydroxyethyl methacrylate) (PHEMA)InitiatorPolymerization kinetics, synthesis of hydrogels and nanocomposites. mdpi.com

Synthesis of Tailored Polymer Architectures

Cross-Linked Polymer Networks using Co-initiators

AIBN is utilized in the synthesis of cross-linked polymer networks, often in conjunction with other monomers or co-initiators. chemicalbook.com These networks possess a three-dimensional structure that imparts unique physical and chemical properties. AIBN can initiate the polymerization of monomers like divinylbenzene (B73037) to create highly cross-linked polymers. chemicalbook.com

One area of research involves the use of AIBN in the creation of polymeric azo initiators. For instance, a monomer containing both a polymerizable double bond and an azo group, 2,2′-Azobis[N-(2-propenyl)-2-methylpropionamide], has been copolymerized with vinyl benzoate (B1203000) using an initiator to form a cross-linked polymer. researchgate.net This resulting material itself contains azo groups and can act as a polymeric initiator for subsequent polymerization reactions at higher temperatures. researchgate.net

Formation of Copolymers (e.g., Styrene-Maleic Anhydride)

AIBN is an effective initiator for the copolymerization of various monomers to create copolymers with specific properties. A notable example is the synthesis of styrene-maleic anhydride (B1165640) (SMA) copolymers. nih.govwikipedia.org When a mixture of styrene and maleic anhydride in a solvent like toluene (B28343) is heated in the presence of AIBN, a copolymer is formed. chemicalbook.com

The resulting SMA copolymer has a range of industrial applications, including as a thermal stabilizer in plastics and as a dispersing agent. nih.gov The anhydride groups in the polymer chain allow for further chemical modification, and the properties of the copolymer can be tuned by adjusting the ratio of the monomers. wikipedia.org Research has also explored the mechanism of grafting maleic anhydride onto other polymers, such as styrene-butadiene-styrene (SBS) block copolymers, using AIBN as the initiator. researchgate.net

The table below highlights AIBN's role in copolymer synthesis:

CopolymerMonomersRole of AIBNApplications
Styrene-Maleic Anhydride (SMA)Styrene, Maleic AnhydrideInitiatorThermal stabilizers, dispersing agents. nih.govwikipedia.org
Styrene-Vinyl PyridineStyrene, Vinyl PyridineInitiatorUsed in reversible addition-fragmentation chain transfer (RAFT) polymerization. chemicalbook.comscientificlabs.co.uk

Preparation of Molecularly Imprinted Polymers (MIPs)

AIBN is frequently used as the initiator in the synthesis of molecularly imprinted polymers (MIPs). sigmaaldrich.comsigmaaldrich.comscientificlabs.com MIPs are polymers that are synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture.

The synthesis of MIPs typically involves the polymerization of functional monomers and a cross-linker around the template molecule, with AIBN initiating the polymerization process. For example, AIBN has been used as an initiator for creating a MIP using 1-vinyl imidazole (B134444) as the functional monomer for the quantification of acid violet 19 dye in water samples. sigmaaldrich.comsigmaaldrich.comscientificlabs.com The ability of AIBN to initiate polymerization under relatively mild thermal conditions is advantageous for preserving the integrity of the template molecule and the forming polymer network.

Development of Polyaniline Microcapsules for Controlled Initiation

In the field of polymer adhesives, particularly those based on acrylates, controlling the initiation stage is critical. The thermal curing of acrylate adhesives, which often involves an acrylate monomer or prepolymer and an initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN), can be problematic. The rapid curing speed and significant heat release make these two-component systems unsuitable for applications over large areas or for potting large gaps. chemicalbook.com

To address these limitations, researchers have developed methods to microencapsulate the AIBN initiator. This technique allows for a delayed and controlled release of the initiating radicals, providing better command over the polymerization process. One innovative approach involves the use of polyaniline as a shell material for these microcapsules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A series of polyaniline microcapsules loaded with AIBN have been synthesized using an emulsification-polymerization method. chemicalbook.com The primary goal of this encapsulation is to create a delayed-release initiator system. chemicalbook.com Research has shown that doping the polyaniline shell with other resins, such as coumarone indene (B144670) resins, can effectively control the release of the encapsulated AIBN. chemicalbook.com Characterization of these microcapsules confirmed that the coumarone indene resin was successfully integrated into the polyaniline shell, enabling the desired controlled-release properties. chemicalbook.com This technology demonstrates a sophisticated application of AIBN in microencapsulation to improve the performance of adhesives in various industries. sigmaaldrich.com

ComponentRole in Microcapsule SystemPurpose
2,2'-Azobis(2-methylpropionitrile) (AIBN) Core Material (Initiator)To initiate polymerization upon release.
Polyaniline Shell MaterialTo encapsulate the AIBN initiator.
Coumarone Indene Resin Doping Agent in ShellTo control the release rate of AIBN from the microcapsule. chemicalbook.com
Acrylate Monomer/Prepolymer Adhesive MatrixThe bulk material that is polymerized to form the adhesive. chemicalbook.com

2,2'-Azobis(2-methylpropionitrile) in Controlled/Living Radical Polymerization Contexts

2,2'-Azobis(2-methylpropionitrile) is a staple initiator in conventional free-radical polymerization due to its predictable decomposition and the stability of the resulting 2-cyano-2-propyl radicals. chemicalbook.comchemicalbook.com Its utility extends significantly into the more advanced field of Controlled/Living Radical Polymerization (CRP), where precise control over polymer architecture is paramount.

Utilization as a Radical Source in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). boronmolecular.com A key advantage of RAFT is its compatibility with a wide range of monomers and reaction conditions, including conventional radical initiators. boronmolecular.com

AIBN is frequently employed as a thermal initiator in RAFT polymerizations. boronmolecular.com The process involves adding a specific quantity of a RAFT agent to a standard free-radical polymerization mixture containing the monomer, solvent, and an initiator like AIBN. boronmolecular.com The thermal decomposition of AIBN provides the initial radical source needed to start the polymerization process. chemicalbook.comsigmaaldrich.com These radicals react with monomer units, and the growing polymer chains then engage in a reversible chain transfer process with the RAFT agent. This dynamic equilibrium allows for controlled chain growth, leading to polymers with well-defined characteristics. boronmolecular.com

The operational temperatures for AIBN-initiated RAFT are typically between 60-72 °C, which aligns with the initiator's thermal decomposition profile. chemicalbook.comboronmolecular.com The versatility of AIBN is demonstrated by its use in the RAFT polymerization of various monomers, including styrenes, acrylates, and methacrylates, in common organic solvents like toluene, dioxane, and dimethylformamide (DMF). chemicalbook.comboronmolecular.com

ParameterDescription
Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN)
Polymerization Type Reversible Addition-Fragmentation Chain Transfer (RAFT)
Function of AIBN Provides the initial source of radicals for polymerization. boronmolecular.com
Typical Temperature Range 60 °C - 90 °C boronmolecular.com
Outcome Production of polymers with controlled molecular weight and narrow polydispersity. boronmolecular.com

Comparative Studies with Other Controlled Radical Polymerization Initiators

The selection of an initiator is crucial for the success of a controlled radical polymerization. AIBN is often compared with other initiators, such as other azo compounds and organic peroxides, to determine the most suitable candidate for a specific system.

In the context of oxygen-tolerant RAFT polymerization, a dual-initiator system using AIBN in combination with 2,2′-azobis(4-methoxy-2.4-dimethyl valeronitrile), known as V-70, has been explored. nih.gov This study highlights the key differences in their decomposition kinetics. AIBN has a 10-hour half-life decomposition temperature of 65 °C, whereas V-70 is significantly more labile, with a corresponding half-life temperature of 30 °C. nih.gov By using both, the lower temperature initiator (V-70) can be used to consume dissolved oxygen that would otherwise inhibit the polymerization, allowing the higher temperature initiator (AIBN) to effectively control the polymerization of a wide range of monomers in organic solvents. nih.gov

Compared to organic peroxides like benzoyl peroxide, AIBN offers distinct advantages for CRP. The decomposition of AIBN is generally considered more stable and less prone to induced decomposition, a phenomenon where radicals can attack an undissociated initiator molecule. chemicalbook.com This stability ensures that radicals are generated at a more constant and predictable rate. chemicalbook.com Furthermore, the decomposition of AIBN yields two identical 2-cyano-2-propyl radicals and a molecule of nitrogen gas, avoiding the oxygenated byproducts associated with peroxides that can lead to undesirable side reactions and polymer discoloration. chemicalbook.com While still requiring careful handling, AIBN is considered to have a much lower risk of explosion compared to benzoyl peroxide. chemicalbook.com

InitiatorChemical Name10-Hour Half-Life Temp.Key Characteristics & Applications
AIBN 2,2'-Azobis(2-methylpropionitrile)65 °C nih.govStable decomposition, no induced decomposition, non-oxygenated byproducts; widely used in RAFT and other CRP methods. chemicalbook.comchemicalbook.com
V-70 2,2′-azobis(4-methoxy-2.4-dimethyl valeronitrile)30 °C nih.govLow decomposition temperature; used in combination with AIBN for oxygen-tolerant RAFT. nih.gov
Benzoyl Peroxide Dibenzoyl Peroxide~73 °CHigher risk of explosion, can undergo induced decomposition, produces oxygenated byproducts. chemicalbook.comchemicalbook.com

2,2 Azobis 2 Methylpropionitrile in Advanced Organic Synthesis and Reactions

Initiation of Radical Addition Reactions

AIBN is a key reagent for initiating radical addition reactions, which are fundamental processes in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

AIBN is instrumental in the anti-Markovnikov hydrohalogenation of alkenes, particularly hydrobromination. wikipedia.orgchemicalbook.com In contrast to the ionic addition of hydrogen halides to alkenes, which follows Markovnikov's rule, the radical-initiated pathway leads to the opposite regioselectivity. masterorganicchemistry.com The process is initiated by the thermal decomposition of AIBN. The resulting 2-cyanoprop-2-yl radicals abstract a hydrogen atom from hydrogen bromide (HBr) to generate a bromine radical. wikipedia.org This bromine radical then adds to the alkene at the less substituted carbon, forming the more stable alkyl radical intermediate. organicchemistrytutor.com This radical subsequently abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate the bromine radical, thus propagating the chain reaction. organicchemistrytutor.com This method is particularly effective for the hydrobromination of both aliphatic and certain aromatic alkenes. rsc.org While AIBN is a common initiator, it has been noted that even in its absence, anti-Markovnikov addition of HBr can occur unless air is excluded. rsc.org

The use of AIBN as an initiator is often preferred over peroxides because it tends to produce fewer side reactions. researchgate.net For instance, the reaction of HBr in toluene (B28343) with AIBN is a general method for aliphatic alkenes and is also applicable to styrenes bearing strongly electron-withdrawing substituents. rsc.org

AIBN serves as an efficient radical initiator in the Wohl-Ziegler bromination, a reaction that selectively introduces a bromine atom at the allylic or benzylic position of a hydrocarbon. mychemblog.comwikipedia.org This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent like carbon tetrachloride. mychemblog.comwikipedia.org

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, facilitated by radicals generated from AIBN upon heating or irradiation. mychemblog.comwikipedia.org Although trace amounts of molecular bromine (Br₂) often present in NBS can also be cleaved by the initiator to start the reaction. organic-chemistry.orgorganische-chemie.ch The resulting bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate. mychemblog.com This step is favored because the resulting allylic or benzylic radical is resonance-stabilized. organic-chemistry.org This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain process. mychemblog.comorganic-chemistry.org Using AIBN helps maintain a low concentration of Br₂ and HBr, which is crucial to prevent competitive ionic addition of bromine to the double bond. organic-chemistry.org

An example of this reaction is the bromination of methoxyimino-o-tolyl-acetic acid methyl ester, where NBS and a catalytic amount of AIBN are used in o-dichlorobenzene at 80 °C. mychemblog.com

Radical-Mediated Functionalization of Organic Substrates

AIBN is not only an initiator but can also participate more directly in the functionalization of organic molecules, particularly in oxidative transformations and as a source of the cyano group.

AIBN can initiate metal-free aerobic oxidative transformations of amines, using molecular oxygen as the sole oxidant. acs.orgorganic-chemistry.org This "green" chemical approach allows for the coupling of primary amines to imines and the cyanation of tertiary amines to α-aminonitriles. acs.orgorganic-chemistry.org The process is initiated by AIBN, which, in the presence of oxygen, generates peroxy radicals. organic-chemistry.org These radicals then participate in a cascade that leads to the formation of highly reactive imine or iminium ion intermediates. acs.orgorganic-chemistry.org

In the case of primary amines, these intermediates lead to the formation of imines. acs.org For tertiary amines, the iminium ion intermediate is trapped by a cyanide nucleophile to yield α-aminonitriles. acs.org Studies have shown that for the oxidative coupling of primary amines, optimal conditions often involve using 10 mol % of AIBN in toluene at 70°C under an oxygen atmosphere, achieving yields up to 83%. organic-chemistry.org While substituted benzylamines and heterocyclic methylamines show good reactivity, aliphatic amines generally result in lower conversions. organic-chemistry.org

Table 1: AIBN-Initiated Aerobic Oxidative Coupling of Primary Amines

EntrySubstrateProductYield (%)
1BenzylamineN-Benzylidenebenzylamine83
24-MethoxybenzylamineN-(4-Methoxybenzylidene)-4-methoxybenzylamine81
32-ThiophenemethylamineN-(2-Thienylmethylene)-2-thiophenemethylamine75
4n-HexylamineN-(Hexylidene)hexylamineLow
Reaction conditions: amine (0.60 mmol), AIBN (0.060 mmol, 10 mol %), toluene (1 mL), O₂ (1 bar), 70 °C, 8 h. Data sourced from Organic Letters, 2012. acs.orgorganic-chemistry.org

In certain reactions, AIBN can serve as the source of the cyanide (CN) group. researchgate.net This has been demonstrated in the aerobic oxidative cyanation of tertiary amines to synthesize α-aminonitriles under metal-free conditions. nih.gov In this process, AIBN acts as the sole organic cyanide source, with the reaction being promoted by additives like pivalic acid and sodium acetate (B1210297). nih.govresearchgate.net

AIBN is also employed as a less toxic and effective cyanating agent in the copper-catalyzed direct cyanation of terminal alkynes. rsc.org Furthermore, AIBN can be used as an electrophilic cyanation reagent to convert aryllithium compounds (ArLi) into the corresponding aryl nitriles (ArCN) under mild conditions. nih.gov The mechanism is proposed to involve an addition/fragmentation cascade controlled by lithium-nitrogen chelation, which facilitates the fragmentation into the desired nitrile product. nih.gov The electrochemical α-cyanation of both tertiary and secondary amines has also been developed using AIBN as an inexpensive cyanide source. rsc.org

Table 2: AIBN-Initiated Aerobic Oxidative Cyanation of Tertiary Amines

EntrySubstrateProductYield (%)
1N,N-Dimethylbenzylamine2-(Dimethylamino)-2-phenylacetonitrile89
2N,N-Dimethyl-4-methoxybenzylamine2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile85
3Triethylamine2-(Diethylamino)propanenitrile65
Optimized conditions may include the addition of acetic acid. Data sourced from Organic Letters, 2012. organic-chemistry.org

Mechanistic Insights into AIBN-Initiated Organic Reactions

The utility of AIBN in initiating a wide array of radical reactions is rooted in its predictable decomposition mechanism. wikipedia.org Upon heating to temperatures typically between 66 °C and 72 °C, or through photolysis, the central azo group (-N=N-) in the AIBN molecule cleaves homolytically. guidechem.comwikipedia.org This process eliminates a molecule of dinitrogen (N₂), a very stable molecule, which makes the decomposition thermodynamically favorable. wikipedia.orgchemicalbook.com The primary products of this decomposition are two identical 2-cyanoprop-2-yl radicals. wikipedia.org

N₂=N(C(CH₃)₂CN)₂ → 2 (CH₃)₂C•(CN) + N₂

The rate of this decomposition is a first-order process and is relatively insensitive to the solvent used, which adds to its predictability in kinetic studies. guidechem.comchemicalbook.com The generated 2-cyanoprop-2-yl radicals are the species that initiate the subsequent radical chain reaction, for example, by abstracting a hydrogen atom from a reagent like tributyltin hydride or HBr, or by adding across a double bond. wikipedia.orglibretexts.org

Research Methodologies for Studying 2,2 Azobis 2 Methylpropionitrile and Its Reactivity

Spectroscopic Techniques for Investigating Radical Chemistry

Spectroscopic methods are indispensable for the direct and indirect observation of the transient radical species generated during the decomposition of AIBN.

In-Situ Electron Paramagnetic Resonance (EPR) Spectroscopy

In-situ Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the radical chemistry of AIBN's thermal decomposition. researchgate.netchemicalbook.com This method allows for the direct detection and characterization of paramagnetic species, such as the 2-cyano-2-propyl (CP•) and 2-cyano-2-propoxyl (CPO•) radicals, which are formed during the breakdown of AIBN. researchgate.netchemicalbook.com By performing the heating of the AIBN solution directly within the EPR spectrometer's cavity, real-time observation of radical formation and evolution is possible. researchgate.netcardiff.ac.uk

Under aerobic conditions, EPR spectra are often dominated by the kinetically favored CPO• radicals and their adducts at temperatures up to approximately 80–90 °C. researchgate.netchemicalbook.com The presence of oxygen leads to the formation of these oxygen-centered radicals. researchgate.net In anaerobic environments, the distribution of radicals can be altered due to the reduced availability of oxygen, leading to different spectral characteristics. researchgate.netchemicalbook.com The use of spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is a common practice in these studies to form more stable radical adducts that are easier to detect and analyze. researchgate.net

Calorimetric and Thermal Analysis for Kinetic Parameters

Calorimetric and thermal analysis techniques are crucial for determining the kinetic parameters associated with the decomposition of AIBN, providing vital information for safety assessments and process optimization.

Differential Scanning Calorimetry (DSC) for Decomposition Onset and Heat

Differential Scanning Calorimetry (DSC) is widely used to study the thermal decomposition of AIBN. researchgate.netresearchgate.net This technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition and the associated enthalpy change. researchgate.netpku.edu.cn For solid AIBN, the DSC thermogram can be complex, often showing an overlap between an endothermic phase change (melting) and the exothermic decomposition. pku.edu.cntamu.edu The onset temperature of decomposition for pure AIBN has been observed to be around 56.19°C, reaching a maximum reaction rate at 112.28°C. researchgate.net

When AIBN is dissolved in a solvent like aniline (B41778), the onset temperature range can shift, for instance, to between 79.90 and 94.47 °C depending on the heating rate. pku.edu.cn The heat of decomposition can also be influenced by the solvent. pku.edu.cn Non-isothermal DSC experiments, where the sample is heated at a constant rate, are often employed to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). researchgate.netpku.edu.cn Methods like the Kissinger, Friedman, and Ozawa methods are applied to the DSC data to calculate these parameters. researchgate.netpku.edu.cn For example, the Friedman method has been used to calculate an activation energy of 122 kJ mol−1 for AIBN decomposition. researchgate.net

Thermal Activity Monitor (TAM) for Isothermal and Dynamic Studies

The Thermal Activity Monitor (TAM) is a highly sensitive microcalorimeter used for precise measurements of heat flow in chemical reactions over extended periods. ntust.edu.twtainstruments.com TAM can be operated under both isothermal and dynamic (temperature-scanning) conditions to study the kinetics of AIBN decomposition. ntust.edu.twtainstruments.com Its high sensitivity allows for the detection of very slow reactions and subtle thermal events that might be missed by less sensitive techniques.

In isothermal mode, TAM can measure the heat produced by the decomposition of AIBN at a constant temperature, providing data to determine the reaction rate constant at that temperature. By conducting experiments at various temperatures, a comprehensive kinetic model can be developed. This is particularly useful for assessing the long-term stability of AIBN under storage conditions. The flexibility of the TAM system, with interchangeable accessories, allows for the study of AIBN decomposition under various conditions, such as different atmospheres or in the presence of other substances. tainstruments.com

Chromatographic and Mass Spectrometric Analysis of Degradation Products

Chromatographic and mass spectrometric techniques are essential for separating, identifying, and quantifying the various products formed during the decomposition of AIBN.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing the degradation products of AIBN. nih.govresearchgate.net This combination allows for the separation of complex mixtures and the definitive identification of the resulting compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

One stable degradation product that has been characterized is N-(1-cyano-1-methylethyl)-2-methylpropanamide. nih.govresearchgate.net The detection of this product can serve as a marker to confirm that AIBN is decomposing as expected and can be used to monitor the kinetics of free radical formation. nih.govresearchgate.net Chromatographic methods can also be used to study the influence of the solvent on the product distribution. For instance, in the presence of methanol, the product distribution from AIBN-initiated reactions can be significantly different compared to reactions in aprotic solvents like acetonitrile. pharxmonconsulting.com Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for analyzing volatile decomposition products. researchgate.netpharxmonconsulting.com The NIST WebBook provides a reference mass spectrum for AIBN, which can be used for its identification. nist.gov

Table of Research Findings for 2,2'-Azobis(2-methylpropionitrile) (AIBN)

Analytical Technique Key Findings References
In-Situ EPR Spectroscopy Detection of 2-cyano-2-propyl (CP•) and 2-cyano-2-propoxyl (CPO•) radicals. CPO• dominates in aerobic conditions. researchgate.net, chemicalbook.com
Dual-Mode EPR Resonators Allows for simultaneous microwave heating and EPR measurement, enabling T-jump experiments and comparison of heating methods. researchgate.net, cardiff.ac.uk, chemicalbook.com
Differential Scanning Calorimetry (DSC) Onset of decomposition for pure AIBN is ~56.19°C. The process involves overlapping endothermic and exothermic events. Activation energy calculated to be ~122-140 kJ·mol⁻¹. pku.edu.cn, researchgate.net
Thermal Activity Monitor (TAM) Enables highly sensitive isothermal and dynamic studies of decomposition kinetics for long-term stability assessment. ntust.edu.tw, , tainstruments.com

| LC-MS and GC-MS | Identification of degradation products like N-(1-cyano-1-methylethyl)-2-methylpropanamide. Allows for studying solvent effects on product distribution. | nih.gov, researchgate.net, researchgate.net, pharxmonconsulting.com |

Characterization of Stable Degradants as Reaction Markers

In the study of radical-mediated degradation processes, particularly in the context of pharmaceutical compounds, 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a widely utilized free radical initiator due to its favorable chemical and physical properties. nih.govresearchgate.net A critical aspect of employing AIBN in such studies is the ability to confirm its decomposition and the subsequent generation of free radicals. Research has focused on identifying and characterizing stable degradation products of AIBN that can serve as reliable reaction markers.

One such significant and stable degradant formed during the thermal decomposition of AIBN is N-(1-cyano-1-methylethyl)-2-methylpropanamide. nih.govresearchgate.net The formation of this product provides a clear indication that AIBN is decomposing as intended to initiate the desired radical reactions. The characterization of this degradant is crucial for validating the experimental conditions.

The primary analytical technique for the detection and characterization of this marker is Liquid Chromatography/Mass Spectrometry (LC/MS). nih.govresearchgate.net This method is highly sensitive and specific, allowing for the easy detection of N-(1-cyano-1-methylethyl)-2-methylpropanamide even at low concentrations within a complex reaction mixture. By monitoring the presence and concentration of this stable degradant, researchers can confirm the activity of AIBN as a free radical initiator in the system under investigation.

Table 1: Key Degradant of 2,2'-Azobis(2-methylpropionitrile) and its Analytical Method

Stable Degradant Parent Compound Analytical Method Purpose
N-(1-cyano-1-methylethyl)-2-methylpropanamide 2,2'-Azobis(2-methylpropionitrile) Liquid Chromatography/Mass Spectrometry (LC/MS) To serve as a marker for AIBN decomposition and free radical formation. nih.govresearchgate.net

Monitoring Oxidative Environments in Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the degradation pathways and establish the stability of drug substances. researchgate.netbiomedres.us These studies involve subjecting a compound to stress conditions that are more severe than those used in accelerated stability testing, such as high heat, humidity, and oxidative environments. researchgate.net The goal is to generate degradation products and gain insight into the chemical behavior of the molecule. researchgate.net

In the context of oxidative stress, free radical initiators like AIBN are often employed to accelerate the degradation process in a controlled manner. biomedres.us Monitoring the oxidative environment is critical to ensure the study is proceeding as planned and to understand the kinetics of the degradation. The stable AIBN degradant, N-(1-cyano-1-methylethyl)-2-methylpropanamide, plays a pivotal role in this monitoring process. nih.govresearchgate.net

By using LC/MS to track the formation of this specific degradant over time, researchers can monitor the kinetic formation of the free radical species generated by AIBN. nih.govresearchgate.net An increase in the concentration of N-(1-cyano-1-methylethyl)-2-methylpropanamide directly correlates with the ongoing decomposition of AIBN and, consequently, the sustained generation of radicals that create the oxidative environment. This allows for a more controlled and better-understood forced degradation study, ensuring that the observed degradation of the target compound is indeed due to the intended oxidative stress.

Table 2: Application of AIBN in Forced Degradation Studies

Study Type Purpose Role of 2,2'-Azobis(2-methylpropionitrile) Monitored Species Monitoring Outcome
Forced Degradation (Oxidative Stress) To understand degradation pathways and products of a drug substance. researchgate.netbiomedres.us To initiate and accelerate oxidation via free radical generation. biomedres.us N-(1-cyano-1-methylethyl)-2-methylpropanamide Confirmation of a controlled oxidative environment and kinetic monitoring of free radical formation. nih.govresearchgate.net

Advanced Applications and Systems Involving 2,2 Azobis 2 Methylpropionitrile

Microencapsulation for Controlled and Delayed Radical Release

The encapsulation of AIBN is a key strategy for achieving temporal control over radical polymerization. By sequestering the initiator within a protective shell, its decomposition and the subsequent initiation of a reaction can be delayed until a specific trigger, such as heat, is applied. This approach is particularly valuable in applications requiring a latent curing agent, such as in one-pot adhesive or coating formulations. Current time information in Bangalore, IN.nih.gov

Emulsification-Polymerization Methods for Encapsulation

A prominent method for encapsulating AIBN is through emulsification-polymerization. Current time information in Bangalore, IN. This technique typically involves creating an oil-in-water (O/W) emulsion. The oil phase consists of AIBN dissolved in a monomer (which will form the shell) and an organic solvent. This oil phase is then dispersed into a continuous aqueous phase containing an emulsifier or stabilizer system to form fine droplets. Current time information in Bangalore, IN.researchgate.net Polymerization of the monomer at the oil-water interface is then initiated, forming a solid polymer shell around the AIBN-containing core.

One specific example involves using aniline (B41778) as the monomer to form a polyaniline (PANI) shell. Current time information in Bangalore, IN. In this process, a mixture of aniline, AIBN, and a modifying agent like coumarone indene (B144670) resin constitutes the oil phase. This is dispersed in water containing a composite emulsifying system, such as Span 80 and Tween 80, to form a stable O/W emulsion. Current time information in Bangalore, IN. The polymerization of aniline then proceeds, encapsulating the AIBN core. The resulting microcapsules are homogeneous and can be integrated into systems like acrylate (B77674) adhesives to prevent premature curing. Current time information in Bangalore, IN.nih.gov

Influence of Shell Materials and Composition on Release Kinetics

The choice of shell material and its composition critically dictates the release kinetics of the encapsulated AIBN. The shell acts as a barrier, and its permeability, thermal stability, and mechanical integrity determine the conditions under which the initiator is released. numberanalytics.com

In the case of polyaniline-shelled microcapsules, doping the shell with other resins can significantly alter the release profile. Current time information in Bangalore, IN. For instance, incorporating coumarone indene resins into the PANI shell creates a more porous and permeable structure. Current time information in Bangalore, IN. Research has shown a direct correlation between the amount of this doped resin and the release rate of AIBN. An increase in the doping amount of coumarone indene resin leads to a faster release. Similarly, the external temperature is a crucial factor; as the temperature increases, the release time for AIBN decreases significantly. nih.gov This allows for precise control over the initiation of polymerization by tuning both the shell composition and the thermal conditions. Current time information in Bangalore, IN.nih.gov

ParameterEffect on AIBN Release from Polyaniline Microcapsules
Increased Doping of Coumarone Indene Resin Decreases release time (faster release)
Increased External Temperature Decreases release time (faster release)
This table summarizes the influence of shell composition and temperature on the release of AIBN from polyaniline microcapsules, based on research findings. Current time information in Bangalore, IN.nih.gov

Smart Material Systems with Delayed Initiation

The controlled release of radicals from encapsulated AIBN is fundamental to the development of smart materials that can react to external stimuli. This "delayed initiation" allows for the creation of systems that remain stable until activated, enabling applications such as self-repairing materials and the fabrication of polymers with highly specific properties.

Self-Healing Coatings and Adhesives

Self-healing materials are designed to autonomously repair damage. One common approach involves embedding microcapsules containing a healing agent (a monomer) and a catalyst or initiator into a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing their contents. The initiator, which can be AIBN, then triggers the polymerization of the monomer, healing the crack. echemi.com

The use of encapsulated AIBN is advantageous in these systems as it provides a latent thermal initiator. This prevents the adhesive or coating from curing prematurely during storage or application. Current time information in Bangalore, IN.nih.gov For example, in self-healing adhesives, microcapsules containing AIBN can be mixed with the adhesive formulation. The system remains uncured until heated, at which point the shells rupture, release the AIBN, and initiate the crosslinking process that bonds the surfaces and provides the self-healing capability. researchgate.net This controlled, on-demand curing is essential for practical applications in industries where durable and reliable bonding is critical. nih.gov

Development of Functional Materials with Tailored Properties

AIBN is a cornerstone initiator in free-radical polymerization for synthesizing a vast array of functional polymers with precisely engineered properties. nih.govfujifilm.com Its utility stems from its ability to generate radicals under relatively mild thermal conditions, allowing for controlled polymerization processes. nih.gov This control is essential for producing polymers for specialized applications, including biomedical materials, conductive polymers, and textiles. nih.govfujifilm.com

For example, AIBN is used to initiate the polymerization of monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and n-Butyl acrylate (BA) to create copolymers with combined properties of high ionic conductivity and self-healing ability. youtube.com The synthesis of such materials relies on the predictable decomposition of AIBN to start the free-radical polymerization process, leading to polymers with desired molecular weights and structures. youtube.com Furthermore, AIBN is employed in the synthesis of polymeric nanoparticles for applications like drug delivery. nih.gov By initiating polymerization under specific conditions, the size, morphology, and surface functionality of the nanoparticles can be tailored.

Gas-Generating Initiator Systems in Porous Material Synthesis

The thermal decomposition of AIBN is characterized by the elimination of a molecule of nitrogen gas for every two radicals formed. wikipedia.org This property is exploited in the synthesis of porous materials, where AIBN acts not only as a radical initiator for polymerization but also as a chemical blowing agent or "foamer". wikipedia.orgciac.jl.cn The in-situ generation of nitrogen gas creates pores or cells within the polymer matrix as it forms and solidifies, leading to a lightweight, foam-like structure.

This dual functionality is used in the manufacturing of various foamed plastics and rubbers. wikipedia.org For instance, AIBN is used to produce crosslinked polyvinyl chloride (PVC) foam. ciac.jl.cn In such processes, the decomposition of AIBN is carefully timed with the polymerization and crosslinking of the PVC resin. The liberated nitrogen gas expands the polymer matrix before it fully cures, resulting in a cellular structure. The density and cell morphology of the resulting foam can be controlled by factors such as the concentration of AIBN. ciac.jl.cn

Research has also explored the synergistic effects of using AIBN in combination with other blowing agents, like sodium bicarbonate, to produce low-density unsaturated polyester (B1180765) resin foams. researchgate.net The combination of the gas released from AIBN decomposition and the carbon dioxide from the acid-induced decomposition of sodium bicarbonate allows for a more controlled foaming process and the creation of a regular and homogeneous cell structure within the resin. researchgate.net In some specialized synthesis methods for hollow polymer particles, AIBN is incorporated as a foaming agent. When heated above its decomposition temperature, the released nitrogen gas creates a hollow void within the particle. nih.gov

Foaming Agent SystemPolymer MatrixKey Finding
AIBN Polyvinyl Chloride (PVC)Increasing AIBN loading leads to a lower density of the resulting foam. ciac.jl.cn
AIBN and Sodium Bicarbonate (NaHCO₃) Unsaturated Polyester Resin (UPR)A synergistic effect allows for heat balancing during the foaming process, leading to a regular and homogeneous cell structure. researchgate.net
AIBN Polystyrene (PS)Used as a foaming agent to create hollow particles when heated above its decomposition temperature. nih.gov
This table presents research findings on the use of AIBN as a gas-generating system in the synthesis of various porous polymer materials.

Theoretical and Computational Chemistry Approaches to 2,2 Azobis 2 Methylpropionitrile Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of AIBN as a radical initiator. The most characteristic reaction of AIBN is its thermal decomposition, which eliminates a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals. chemicalbook.com This process is driven by the significant increase in entropy from the release of nitrogen gas. chemicalbook.com

Computational studies, particularly those employing Density Functional Theory (DFT) and high-level coupled-cluster methods like CCSD(T), have been instrumental in elucidating the mechanisms of reactions initiated by AIBN. rsc.org For example, in the study of AIBN-initiated aerobic oxidative cleavage of alkenes, computational methods were used to evaluate proposed reaction pathways. rsc.org The calculations revealed that the energy barriers for the formation of certain intermediates, such as dioxetane derivatives, were exceedingly high (over 65 kcal/mol), suggesting that this pathway is unlikely under typical reaction conditions. rsc.org

DFT calculations have also been applied to investigate the mechanism of AIBN-mediated alkyne hydrostannylation. nih.gov These studies have challenged previously accepted mechanisms that involved only radical intermediates, proposing instead a hybrid single-electron transfer/radical propagation mechanism that requires the presence of trace molecular oxygen. nih.gov

Table 1: Calculated Properties of AIBN Decomposition

Parameter Value Method Source
Gibbs Free Energy (ΔG) of Decomposition 131 kJ/mol Experimental/Theoretical chemicalbook.com

Computational Modeling of Radical Stability and Propagation

Upon decomposition, AIBN generates two 2-cyano-2-propyl radicals. chemicalbook.com The stability of this radical is a key factor in its effectiveness as an initiator. Computational models confirm that the 2-cyano-2-propyl radical is significantly stabilized by the presence of the electron-withdrawing cyano (-CN) group. chemicalbook.com This stabilization influences the radical's reactivity and its subsequent propagation steps in polymerization or other radical-mediated reactions.

The 2-cyano-2-propyl radical can initiate various chemical transformations. For instance, it can abstract a hydrogen atom from tributyltin hydride, generating a tributyltin radical which is a key intermediate in reactions like the anti-Markovnikov hydrohalogenation of alkenes and Wohl-Ziegler bromination. chemicalbook.com Computational modeling helps in understanding the energetics and kinetics of these abstraction and propagation steps.

Under aerobic conditions, the thermal decomposition of AIBN can also lead to the formation of 2-cyano-2-propoxyl (CPO●) radicals alongside the primary 2-cyano-2-propyl (CP●) radicals. chemicalbook.com Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with computational analysis, shows that the CPO● radicals can dominate at temperatures up to 80–90 °C. chemicalbook.com

Table 2: Properties of the 2-cyano-2-propyl radical

Property Value Source
Molecular Formula C₄H₆N nih.govnist.gov
Molecular Weight 68.10 g/mol nih.gov

Simulation of Polymerization Processes Initiated by 2,2'-Azobis(2-methylpropionitrile)

Simulating polymerization processes is a crucial application of computational chemistry in polymer science and engineering. mdpi.com These simulations, often based on kinetic models, are invaluable for optimizing reaction conditions, predicting polymer properties, and facilitating the scale-up from laboratory to industrial production. mdpi.comresearchgate.net

AIBN is a preferred initiator for kinetic studies and simulations because its decomposition rate is relatively stable and it generates a single type of primary radical, simplifying the kinetic model. chemicalbook.com For example, kinetic models have been developed and validated for Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization initiated by AIBN. researchgate.net One such study focused on the RAFT polymerization of N-[3-(dimethylamino)propyl]-acrylamide (DMAPAm), where the simulation was used as an analytical tool to investigate kinetics and to optimize the synthesis of block copolymers like PDMAPAm-b-PMMA. researchgate.net The model was validated against experimental data, confirming its reliability for predicting monomer conversion and molecular weight evolution over time. researchgate.net

These simulations can guide the transition from batch to continuous polymerization processes, which is a significant step in process intensification. mdpi.com By modeling the kinetics of AIBN-initiated systems, researchers can design continuous reactor setups with intermediate feeds to achieve desired polymer characteristics more efficiently. mdpi.com Such models are general and can be adapted to a wide variety of monomers and polymerization techniques. mdpi.com

Q & A

Q. What is the optimal method to purify AIBN for polymerization studies, and why is recrystallization critical?

AIBN must be purified to remove stabilizers and byproducts that inhibit radical generation. Recrystallization from methanol (yielding 99% purity) is standard: dissolve AIBN in hot methanol, filter, and cool to precipitate crystals. This reduces impurities that alter initiation kinetics or polymer molecular weight distributions .

  • Key Data : Melting point (102–104°C with decomposition) confirms purity .
  • Methodological Note : Always perform recrystallization under inert atmospheres to prevent premature decomposition .

Q. How does AIBN initiate free-radical polymerization, and what temperature range is required?

AIBN decomposes thermally to generate two 2-cyano-2-propyl radicals, initiating chain reactions. The half-life varies with temperature:

Temperature (°C)Half-life (hours)
6510
801.2
  • Initiation typically occurs at 60–80°C, but decomposition begins above 40°C . For controlled polymerization, maintain temperatures between 60–120°C with inert gas (N₂/Ar) to mitigate oxygen inhibition .

Q. What safety protocols are essential for handling AIBN in laboratory settings?

  • Storage : 2–8°C in airtight, light-resistant containers to prevent autocatalytic decomposition .
  • Hazard Mitigation : Avoid friction, static sparks, and temperatures >40°C. Use blast shields during bulk reactions due to explosion risks .
  • Decomposition Byproducts : Toxic fumes (HCN, NOₓ) require fume hoods and gas scrubbers .

Advanced Research Questions

Q. How do kinetic models explain AIBN decomposition under process conditions, and what parameters define thermal hazards?

AIBN decomposition follows first-order kinetics with activation energy (Eₐ) of ~128 kJ/mol. Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) reveal:

  • Exothermic Onset : 65°C with peak at 102°C .
  • Self-Accelerating Decomposition Temperature (SADT) : 35°C for 50 kg packaging, critical for transportation safety .
  • Methodological Insight : Simulate heat exchange between bulk storage and environment using the Frank-Kamenetskii model to predict thermal runaway thresholds .

Q. What mechanistic insights does EPR spectroscopy provide about AIBN-derived radical behavior?

Dual-mode EPR studies show:

  • Radical Lifetime : 2-cyano-2-propyl radicals persist for <1 ms at 70°C, initiating polymer chains or recombining.
  • Spin Trapping : Use nitroxides (e.g., TEMPO) to quantify radical concentrations and map initiation efficiency .
  • Advanced Application : Couple EPR with in situ thermal analysis to resolve decomposition pathways in constrained environments (e.g., porous catalysts) .

Q. How does AIBN enhance functional polymer architectures, such as molecularly imprinted polymers (MIPs) or acid-base hybrids?

  • MIP Synthesis : AIBN initiates crosslinking of methacrylic acid monomers around templates (e.g., fluoroquinolones), achieving imprinting efficiencies >90% .
  • Acid-Base Hybrids : In porous polymers, AIBN-generated radicals facilitate copolymerization of acidic (e.g., sulfonic) and basic (e.g., amine) monomers, enhancing NH₃ uptake via cooperative hydrogen bonding (e.g., 6.2 mmol/g at 1 bar) .

Q. What are the stability implications of gamma-ray irradiation on AIBN in hydrogels?

Irradiation (≥10 kGy) destabilizes AIBN, reducing initiation efficiency by 18.3% at 150°C. Post-irradiation recrystallization in ethanol restores activity, enabling reuse in stimuli-responsive hydrogels .

  • Critical Note : Post-treatment DSC scans are mandatory to confirm decomposition enthalpy (~1,200 J/g) and safe handling thresholds .

Data Contradictions and Resolutions

  • Decomposition Temperature : Some sources cite initiation at >40°C , while others report efficient radical generation only above 60°C . Resolution: Lower temperatures yield radicals but at suboptimal rates for polymerization; higher temperatures (>60°C) ensure sufficient flux for chain propagation .
  • Hazard Classification : AIBN is listed as a hazardous chemical in China but lacks GHS classification in the EU. Researchers must adhere to local regulations and conduct COSHH assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.